

Application Notes and Protocols for Calcium Imaging of CCAP-Responsive Neurons

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Compound of Interest

Compound Name: Crustacean cardioactive peptide

Cat. No.: B15597767

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Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a crucial role in a variety of physiological processes in arthropods, including the regulation of heartbeat, molting (ecdysis), feeding behavior, and metabolism.[1][2][3] Understanding the neural circuits that are modulated by CCAP is fundamental to elucidating its mechanisms of action. Calcium imaging is a powerful technique that allows for the real-time visualization of neuronal activity.[4][5] By employing genetically encoded calcium indicators (GECIs) such as GCaMP, researchers can monitor the intracellular calcium dynamics of specific CCAP-responsive neurons, providing insights into their function and downstream signaling pathways. [4][6]

These application notes provide a comprehensive overview and detailed protocols for performing calcium imaging experiments to study CCAP-responsive neurons in insect models.

Data Presentation

Quantitative Analysis of GCaMP Variants for Neuronal Activity

The choice of the genetically encoded calcium indicator (GECI) is critical for the successful imaging of neuronal activity. The GCaMP series of indicators are widely used due to their high signal-to-noise ratio and improved kinetics.[6][7] The following tables summarize the performance characteristics of various GCaMP variants, which can aid in the selection of the most appropriate sensor for your experimental needs.

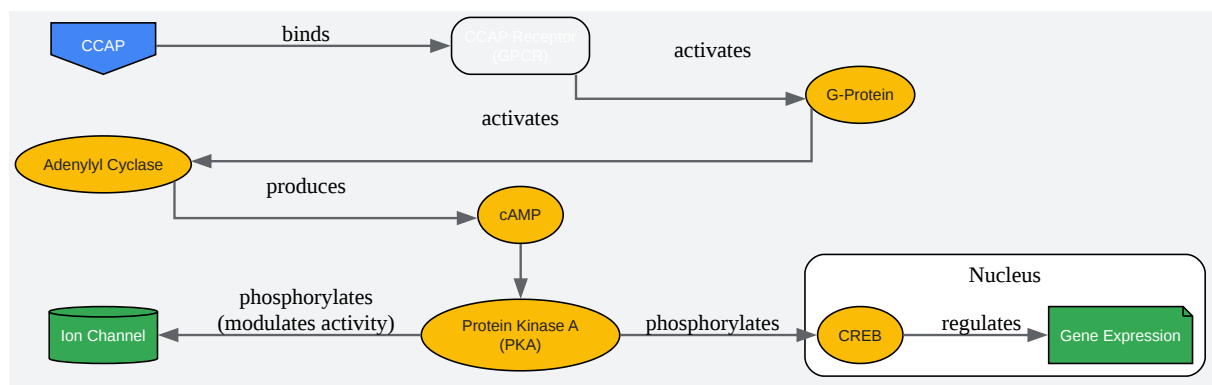
GCaMP Variant	Action Potentials (APs)	$\Delta F/F_0$ (mean \pm SEM)	Notes
synGCaMP6f	1	0.258 (average)	Response in presynaptic boutons. [8]
3	> 1.0		
GCaMP6f	3	$10.9 \pm 2.5\%$ of F_{max}	[8]
10	$35.3 \pm 6.2\%$ of F_{max}		
synGCaMP6f	3	$25.3 \pm 4.2\%$ of F_{max}	[8]
10	$58.3 \pm 5.6\%$ of F_{max}		

GCaMP Variant	Half-Rise Time ($t_{1/2}$, rise)	Half-Decay Time ($t_{1/2}$, decay)	Notes
jGCaMP8s	Fast	Slow	Designed for high sensitivity.[9]
jGCaMP8f	Fast	Fast	Suitable for tracking high-frequency firing. [9]
jGCaMP8m	Fast	Medium	Balanced speed and sensitivity.[9]
GCaMP6f	~56 ms	-	AAV-mediated expression.[10]
GCaMP6s	~75 ms	-	AAV-mediated expression.[10]

Signaling Pathways and Experimental Workflows

Putative CCAP Signaling Pathway

CCAP exerts its effects by binding to a specific G-protein coupled receptor (CCAP-R).[2][11] Upon binding, the receptor activates intracellular signaling cascades. While the precise downstream pathways can be cell-type specific, a common mechanism for neuropeptide GPCRs involves the modulation of second messengers like cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][12][13] PKA can then phosphorylate various target proteins, including ion channels and transcription factors, leading to changes in neuronal excitability and gene expression.[6][14]

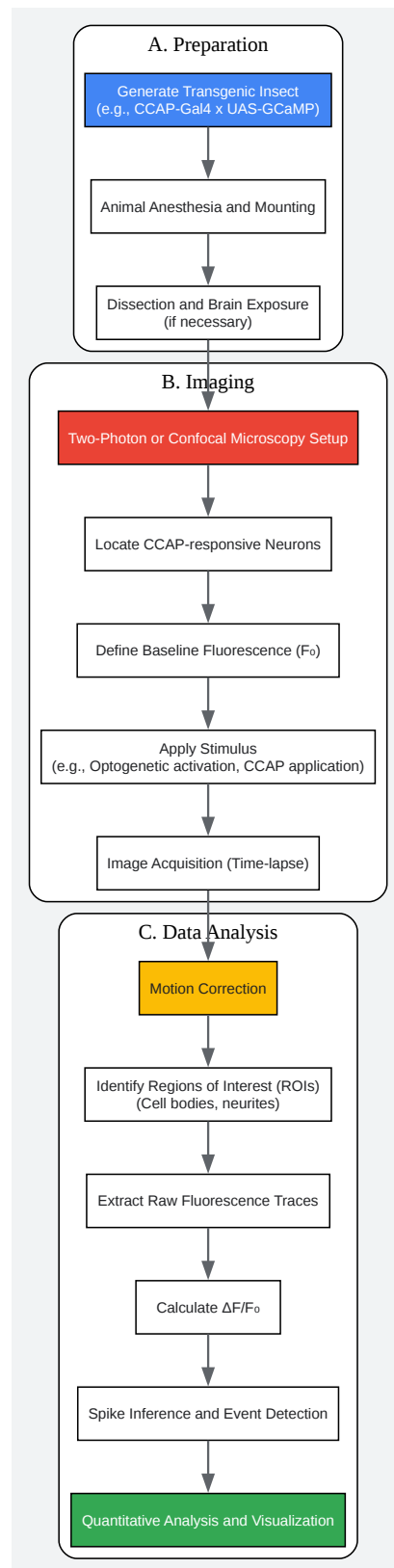


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Caption: Putative CCAP signaling cascade in a responsive neuron.

Experimental Workflow for Calcium Imaging

The following diagram outlines the key steps for performing in vivo calcium imaging of CCAP-responsive neurons in an insect model system. The process begins with the generation of transgenic animals expressing a GECI in the neurons of interest, followed by sample preparation, image acquisition, and data analysis.



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Caption: Workflow for in vivo calcium imaging of CCAP neurons.

Experimental Protocols

Protocol 1: Preparation of Animals and Tissue for In Vivo Imaging

This protocol is adapted for *Drosophila melanogaster* but can be modified for other insect models.

Materials:

- Transgenic flies (e.g., CCAP-Gal4; UAS-GCaMP6f)
- Anesthetic (e.g., FlyNap or ice)
- Dissection dish with Sylgard elastomer
- Insect pins
- Fine forceps
- Micro-scissors
- Artificial hemolymph-like saline (AHLS)
- Microscope slide and coverslip

Procedure:

- Anesthetize adult flies (3-7 days old) on ice or using an appropriate anesthetic.
- Mounting: Carefully position the fly in the dissection dish. For brain imaging, secure the fly in a custom holder that allows access to the head capsule.
- Dissection: Submerge the mounted fly in cold AHLS. Using fine forceps and micro-scissors, carefully remove the cuticle and air sacs overlying the brain to expose the neuronal tissue of interest.[\[13\]](#)
- Stabilization: To minimize movement during imaging, the brain can be further stabilized.

- Transfer: Transfer the preparation onto a microscope slide with a small chamber for the saline solution and cover with a coverslip.

Protocol 2: Calcium Image Acquisition

Equipment:

- Two-photon or confocal microscope equipped with a water-immersion objective (e.g., 20x or 40x).
- Laser line appropriate for GCaMP excitation (e.g., 920 nm for two-photon).
- Emission filters suitable for GFP/GCaMP (e.g., 500-550 nm).
- Image acquisition software.
- Stimulus delivery system (e.g., LED for optogenetics, perfusion system for peptide application).

Procedure:

- Locate Neurons: Place the prepared sample on the microscope stage. Use the fluorescent baseline of GCaMP to locate the CCAP-expressing neurons or their target cells.
- Set Imaging Parameters: Adjust laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity. A typical starting point is to set the baseline fluorescence to 10-15% of the detector's dynamic range.[15]
- Image Acquisition:
 - Acquire a series of baseline images before applying the stimulus.
 - Initiate time-lapse imaging at a suitable frame rate (e.g., 4-10 Hz) to capture the dynamics of the calcium transients.[15]
 - Apply the stimulus (e.g., a pulse of light for optogenetic activation of upstream neurons, or bath application of CCAP at a known concentration).

- Continue imaging for a defined period post-stimulus to capture the full response and return to baseline.
- Allow for a sufficient recovery period between stimuli (e.g., at least 2 minutes) to prevent receptor desensitization.[15]

Protocol 3: Basic Data Analysis

Software:

- Fiji (ImageJ) or MATLAB with appropriate toolboxes.

Procedure:

- Motion Correction: Register the time-series images to correct for any movement artifacts.
- ROI Selection: Manually or semi-automatically draw Regions of Interest (ROIs) around the cell bodies or neuronal processes of the CCAP-responsive neurons.[4]
- Fluorescence Extraction: For each ROI, extract the mean pixel intensity for each frame of the time-series.
- Background Subtraction: Select a background ROI devoid of fluorescence and subtract its mean intensity from the neuronal ROI traces.
- Calculate $\Delta F/F_0$: Calculate the change in fluorescence relative to the baseline.
 - F_0 : The baseline fluorescence, calculated as the average intensity over a period before the stimulus.
 - F : The fluorescence intensity at each time point.
 - $\Delta F/F_0 = (F - F_0) / F_0$
- Data Visualization: Plot the $\Delta F/F_0$ traces over time to visualize the calcium dynamics in response to the stimulus. Further analysis can include quantifying the peak amplitude, rise and decay kinetics, and frequency of calcium events.

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